Potent PGE2 Inhibition by Class-Level Difluorinated Benzofuran Carboxylic Acid
In a head-to-head study of nine fluorinated benzofuran derivatives, the difluorinated benzofuran carboxylic acid (Compound 3), which is structurally analogous to the target compound, was the most potent inhibitor of PGE2 secretion in LPS-stimulated macrophages. It achieved sub-micromolar IC50 values, significantly outperforming monofluorinated analogs such as Compound 6. This suggests that the target compound’s specific difluorinated carboxylic acid motif is highly differentiated for PGE2 inhibition [1].
| Evidence Dimension | Inhibition of PGE2 secretion in LPS-stimulated macrophages |
|---|---|
| Target Compound Data | IC50 = 1.48 µM (for closest structural class representative, Compound 3) |
| Comparator Or Baseline | Compound 6 (monofluorinated analog with carboxylic acid): IC50 = 13 µM; Compound 8 (non-brominated, non-carboxylic acid analog): IC50 = 20.52 µM |
| Quantified Difference | Compound 3 is 8.8-fold more potent than Compound 6 and 13.9-fold more potent than Compound 8 |
| Conditions | RAW 264.7 or primary macrophages, stimulated with 10 ng/mL LPS for 24h. Compound co-treatment. PGE2 measured in supernatant. |
Why This Matters
This demonstrates the functional superiority of the difluorinated benzofuran carboxylic acid class for suppressing a key pro-inflammatory mediator, making the target compound a high-priority acquisition for anti-inflammatory drug discovery.
- [1] Ayoub, A.J., et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int. J. Mol. Sci. 2023, 24, 10399. View Source
